molecular formula C10H10N2O B1624903 4-(2-Methyl-1H-imidazol-1-YL)phenol CAS No. 81376-54-7

4-(2-Methyl-1H-imidazol-1-YL)phenol

Cat. No.: B1624903
CAS No.: 81376-54-7
M. Wt: 174.2 g/mol
InChI Key: LJPLOQIJTWHHOM-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-imidazol-1-YL)phenol is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond The imidazole ring is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Biochemical Analysis

Biochemical Properties

4-(2-Methyl-1H-imidazol-1-YL)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, potentially inhibiting or activating these enzymes. The phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can affect the expression of genes involved in oxidative stress response and apoptosis . Its impact on cellular metabolism includes alterations in glycolysis and mitochondrial respiration, highlighting its potential as a metabolic regulator.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. The imidazole ring can chelate metal ions, affecting metalloenzyme function, while the phenol group can form hydrogen bonds with amino acid residues in proteins . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are critical for its application in research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative stress and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Toxicological studies have highlighted the importance of careful dose optimization to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways highlights its potential as a modulator of cellular metabolism and its relevance in pharmacokinetics and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interactions with plasma proteins and its ability to cross biological membranes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

The synthesis of 4-(2-Methyl-1H-imidazol-1-YL)phenol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Chemical Reactions Analysis

4-(2-Methyl-1H-imidazol-1-YL)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield hydroquinones .

Comparison with Similar Compounds

4-(2-Methyl-1H-imidazol-1-YL)phenol can be compared with other similar compounds, such as 4-(1H-imidazol-1-YL)phenol and 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol . These compounds share the imidazole ring structure but differ in their substituents. The presence of the methyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. For example, the methyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-11-6-7-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPLOQIJTWHHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460106
Record name 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81376-54-7
Record name 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3-neck, 1-liter, round-bottom flask was added 2-methylimidazole (41.0 g, 0.50 mole), 4-bromoanisole (100 g, 0.53 mole) and potassium carbonate (96.0 g, 0.70 mole) in N-methyl-2-pyrrolidinone (300 ml). A small amount of cuprous chloride (2.5 g) was added. The stirred reaction mixture was heated at reflux temperature for 24 hr and then the N-methyl-2-pyrrolidinone and excess bromoanisole gently distilled. The black pot residue was partitioned between toluene and water and a black solid removed by filtration. The toluene layer was extracted with 48% hydrobromic acid (2×200 ml) and the hydrobromic acid solution was heated at reflux temperature 3 hr then stirred at room temperature overnight. The solution was then concentrated, diluted with water (500 ml) and made basic with sodium hydroxide and sodium bicarbonate solutions. The white solid which precipitated was collected and cried and a small amount recrystallized from methanol/isopropyl alcohol. The total yield was 24.88g (28.6% yield), mp 205°-208° C.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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